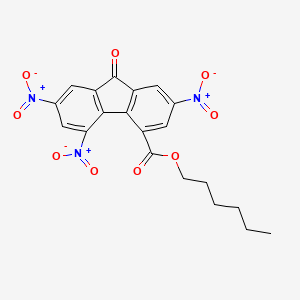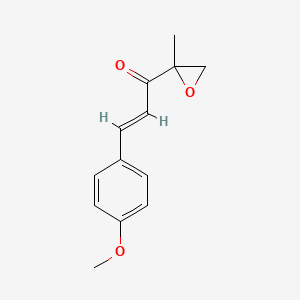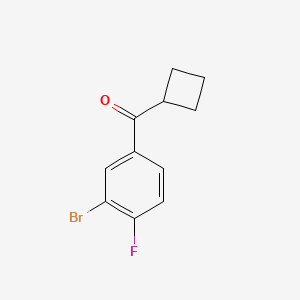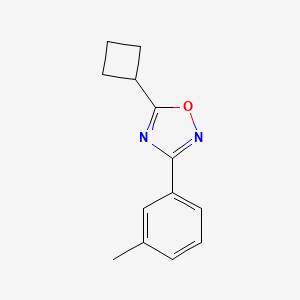
2-(6-Aminohexyl) aminoadenosine-3',5'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate is a cyclic AMP analog known for its selective agonist activity with Type I cAMP-dependent protein kinase isozyme . This compound is used extensively in biochemical research due to its ability to mimic the effects of natural cyclic AMP.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate involves the reaction of adenosine-3’,5’-cyclic monophosphate with 6-aminohexylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .
Wissenschaftliche Forschungsanwendungen
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cyclic AMP-dependent pathways and enzyme kinetics.
Biology: Employed in cell signaling studies to understand the role of cyclic AMP in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to cyclic AMP signaling.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by mimicking the natural cyclic AMP and activating Type I cAMP-dependent protein kinase isozyme. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The molecular targets and pathways involved include the regulation of gene expression, cell growth, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine-3’,5’-cyclic monophosphate: The natural analog of the compound.
N6-(6-Aminohexyl)adenosine-2’,5’-diphosphate: Another analog with similar properties.
2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate: A modified analog used in specific research applications.
Uniqueness
2-(6-Aminohexyl) aminoadenosine-3’,5’-cyclic monophosphate is unique due to its selective agonist activity with Type I cAMP-dependent protein kinase isozyme. This selectivity makes it a valuable tool in studying specific signaling pathways and developing targeted therapeutic strategies .
Eigenschaften
Molekularformel |
C16H26N7O6P |
|---|---|
Molekulargewicht |
443.40 g/mol |
IUPAC-Name |
6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22) |
InChI-Schlüssel |
RGMLRJHDNMCVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)

![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)


![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)

![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
